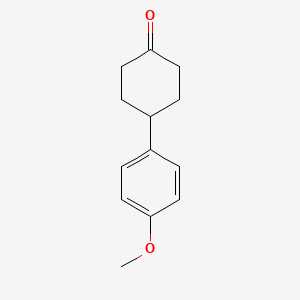

4-(4-Methoxyphenyl)cyclohexanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-methoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMQLFXRGHSTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450451 | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-16-0 | |

| Record name | 4-(4-Methoxyphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5309-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Cyclohexanone and Its Analogues

Stereoselective Synthesis Approaches for Cyclohexanone (B45756) Derivatives

The creation of stereocenters in cyclohexanone derivatives with high precision is a formidable challenge in organic synthesis. Researchers have devised numerous strategies to achieve this, broadly categorized into asymmetric catalysis and biocatalysis. These approaches offer distinct advantages in terms of efficiency, selectivity, and environmental impact.

Asymmetric Catalysis in Cyclohexanone Synthesis

Asymmetric catalysis stands as a cornerstone for the enantioselective synthesis of chiral molecules, including complex cyclohexanone structures. nih.gov This field leverages chiral catalysts, which can be small organic molecules (organocatalysis) or transition metal complexes, to direct the formation of a specific enantiomer. nih.gov These catalysts create a chiral environment that favors one reaction pathway over another, leading to a high degree of stereocontrol.

Organocatalytic Michael-Michael-1,2-Addition Sequences for Functionalized Cyclohexanes

Organocatalytic cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. nih.gov A notable example is the one-pot organocatalytic Michael-Michael-1,2-addition sequence, which allows for the asymmetric synthesis of highly functionalized cyclohexanes bearing multiple contiguous stereogenic centers. rsc.org This method often utilizes aminocatalysts, such as diphenylprolinol silyl (B83357) ethers, to initiate a cascade of reactions. nih.govacs.org

For instance, a highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by a low loading of an amino-squaramide catalyst, followed by an achiral base-catalyzed domino Michael–Knoevenagel-type 1,2-addition sequence, has been developed. This approach provides efficient access to fully substituted cyclohexanes with five contiguous stereogenic centers in good yields and with excellent stereoselectivities. rsc.org The strategic change in reaction conditions, such as the choice of solvent and additives, can enable the same substrate to undergo different cascade reactions, leading to diverse molecular scaffolds. nih.gov

| Catalyst | Reaction Type | Products | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Amino-squaramide | Michael-Michael-1,2-addition | Functionalized cyclohexanes | 68–86 | >30:1 | 96–99 |

| Diphenylprolinol silyl ether | Michael-Michael cascade | Functionalized cyclohexenes | up to 97 | 32:1 | up to 99 |

Aminocatalytic Strategies for Chiral Cyclohexane (B81311) Derivatives

Aminocatalysis, a subset of organocatalysis, has proven to be a versatile strategy for the synthesis of chiral cyclohexane derivatives. Chiral amines, often derived from natural products like cinchona alkaloids, can act as effective catalysts for a variety of asymmetric transformations. nih.govnih.gov These catalysts can operate through iminium-ion or enamine catalysis, activating substrates towards nucleophilic attack.

A notable application is the asymmetric isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated chiral counterparts. This transformation has been achieved with high enantioselectivity using a newly designed, electronically tunable organic catalyst derived from a cinchona alkaloid. nih.gov This method provides a concise, catalytic, and enantioselective route to optically active cyclohex-2-enones from readily available anisoles. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation for Enantioselective Carbon-Carbon Bond Formation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely studied method for the enantioselective formation of carbon-carbon bonds. nih.govrsc.orgrsc.orgnih.gov This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a chiral palladium complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates offers a highly chemo-, regio-, and enantioselective process for synthesizing ketones with a quaternary or tertiary α-stereogenic center. nih.gov This method generates the nucleophile and electrophile simultaneously under mild conditions, which helps to prevent common side reactions associated with pre-formed enolates. nih.gov The reaction proceeds through an "outer sphere" SN2-type attack of the enolate on the π-allylpalladium complex. nih.gov The use of bidentate diamidophosphite ligands with a palladium catalyst has enabled the efficient and selective synthesis of chiral homo-allylic sulfones. rsc.org

| Ligand Type | Reaction | Key Features |

| Chiral Phosphoramidite Ligands | Asymmetric Allylic Alkylation/α-iminol rearrangement | Good reactivity and enantioselectivity in the synthesis of 2-spirocyclic indoline (B122111) derivatives. chinesechemsoc.org |

| Trost Diphosphine Ligands | Dynamic Kinetic Asymmetric Transformation (DYKAT) | High yields and enantioselectivities (up to 96% ee) for N-alkylation of vinyl aziridines. nih.gov |

| Bidentate Diamidophosphite Ligands | Asymmetric Allylic Alkylation | High efficiency and selectivity in the synthesis of chiral homo-allylic sulfones. rsc.org |

Dual Catalytic Systems in Asymmetric Cyclohexanone Synthesis

Dual catalytic systems, which employ two distinct catalysts to simultaneously activate different components of a reaction, have emerged as a sophisticated strategy for complex asymmetric transformations. rsc.orgnih.gov This approach allows for the construction of intricate molecular architectures that would be difficult to access using a single catalyst.

One such system involves the enantioselective desymmetrization of allene-tethered cyclohexanones. rsc.orgnih.gov This process utilizes a dual catalytic system comprising a chiral prolinamide to activate the cyclohexanone and a copper(I) co-catalyst to activate the allene. This synchronous activation facilitates the formation of enantioenriched azabicyclo[3.3.1]nonan-6-one heterocycles, which are valuable structural motifs in bioactive compounds. rsc.orgnih.gov The reaction conditions, including the choice of prolinamide catalyst and temperature, have been optimized to achieve high enantioselectivity and diastereoselectivity. nih.gov

Enzymatic and Biocatalytic Routes to Cyclohexanone Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govingenza.com Enzymes typically operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules. acs.orgtandfonline.comuni-graz.at

Ene-reductases, for example, have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. acs.org This biocatalytic approach can generate valuable quaternary stereocenters with high enantioselectivities, in some cases exceeding 99% ee. acs.org The enzyme Cyclohexanone monooxygenase (CHMO), a member of the Baeyer-Villiger monooxygenase family, is another important biocatalyst that can be used to synthesize lactones from cyclic ketones, a key step in the biodegradation of cyclohexanol (B46403). wikipedia.org The integration of biocatalysis with traditional chemical synthesis, known as chemo-enzymatic route design, can unlock new manufacturing capabilities by leveraging the strengths of both approaches. ingenza.com

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) |

| Ene-reductase (OPR3) | Desymmetrizing hydrogenation | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | up to 6% |

| Ene-reductase (YqjM) | Desymmetrizing hydrogenation | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | up to >99% |

| Cyclohexanone monooxygenase (CHMO) | Baeyer-Villiger oxidation | Cyclohexanone | ε-caprolactone | N/A |

Diels-Alder Reactions in Cyclohexanone Derivative Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and provides a direct route to cyclohexene (B86901) derivatives, which are immediate precursors to cyclohexanones. The introduction of a nitro group to the dienophile, as in α-nitrocinnamates, enhances its reactivity and provides a functional handle for further transformations, such as a Nef reaction to unmask the ketone. mdpi.comacs.org The nitro group acts as a powerful electron-withdrawing group, lowering the LUMO of the dienophile and facilitating the cycloaddition. mdpi.comrsc.org

Systematic studies on the Diels-Alder reaction between various p-substituted α-nitrocinnamates and dienes have provided insight into the reactivity and selectivity of this transformation. mdpi.comsemanticscholar.org Research has shown that the reaction of ethyl α-nitrocinnamates with 2,3-dimethyl-1,3-butadiene (B165502) proceeds smoothly to afford the corresponding cyclohexene derivatives in high yields, regardless of whether the para-substituent on the cinnamate (B1238496) is electron-donating or electron-withdrawing. mdpi.comsemanticscholar.org

A key finding was that the α-nitrocinnamate can undergo E/Z isomerization at the high temperatures often required for the reaction, which can affect the diastereomeric ratio of the final product. mdpi.com However, using a more reactive diene, such as Danishefsly's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), allows the cycloaddition to proceed under milder conditions, yielding the cycloadduct without altering the diastereomeric ratio. mdpi.comsemanticscholar.org

Table 1: Diels-Alder Reaction of p-Substituted Ethyl α-Nitrocinnamates with 2,3-Dimethyl-1,3-butadiene This table summarizes the reaction outcomes, demonstrating the influence of the para-substituent on the phenyl ring of the dienophile.

| p-Substituent (X) | Yield of Cycloadduct (%) | Diastereomeric Ratio (E/Z) of recovered starting material |

|---|---|---|

| OMe | 92 | 15/85 |

| H | 95 | 14/86 |

| Cl | 93 | 14/86 |

| CN | 91 | 14/86 |

| NO₂ | 94 | 14/86 |

Data sourced from a systematic study on the Diels-Alder reaction of α-nitrocinnamates. mdpi.com

Stereospecific Rearrangement Routes for Cyclohexenone Acids

An elegant and stereospecific method for synthesizing diaryl-substituted cyclohexenone acids involves a mdpi.commdpi.com-sigmatropic rearrangement. acs.orgnih.govnih.gov This modular approach starts with readily available phenyl pyruvates and aromatic enones. nih.govresearchgate.net The reaction pathway and the resulting product conformation are highly dependent on the reaction conditions. nih.gov

When conducted in alkaline solutions like tert-butanol (B103910) or toluene (B28343), the reaction proceeds via a specific pathway to yield predominantly anti-configured products. nih.gov The mechanism commences with the formation of a hemiketal intermediate from the enolate of phenylpyruvic acid and the enone. acs.orgnih.gov This intermediate then undergoes an oxy-Cope type mdpi.commdpi.com-sigmatropic rearrangement, which is the key diastereospecific step. acs.orgnih.gov A subsequent intramolecular aldol (B89426) condensation and dehydration yield the final cyclohexenone acid product. acs.orgnih.gov

Conversely, if the reaction is performed in alkaline water, a mixture of anti and syn conformers is obtained. nih.gov The syn product is formed through an alternative pathway involving an intermolecular aldol condensation followed by a disrotatory electrocyclization. acs.orgresearchgate.net This method allows for the creation of up to four stereogenic centers in a diastereospecific manner. acs.org

Novel Reaction Pathways for 4-(4-Methoxyphenyl)cyclohexanone Synthesis

Condensation reactions, particularly the aldol condensation, are fundamental to the formation of cyclohexanone and cyclohexenone rings. These reactions create the crucial carbon-carbon bonds that define the cyclic structure. In the stereospecific synthesis of cyclohexenone acids mentioned previously, the final ring-closing step is a classic intramolecular aldol condensation. acs.orgnih.gov The diketone intermediate, formed after the sigmatropic rearrangement, possesses the necessary functionalities to cyclize and eliminate water, thus forming the α,β-unsaturated ketone system of the cyclohexenone ring. nih.gov

The self-condensation of α,β-unsaturated aldehydes, such as crotonaldehyde, promoted by alkali or solid base catalysts, can also lead to the formation of 1,3-cyclohexadien-1-al derivatives, which are closely related to cyclohexanones. nih.gov These reactions demonstrate the power of aldol-type chemistry to build the six-membered ring from acyclic precursors. nih.gov

Michael Addition Reactions in Ketone Synthesis

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is particularly valuable for the synthesis of ketones and their derivatives. The scope of Michael donors is broad and includes enolates, amines, and other nucleophiles. The reaction can be catalyzed by bases, acids, or organocatalysts.

A significant application of the Michael addition in the synthesis of cyclohexanone derivatives is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. More direct approaches involve the Michael addition of a nucleophile to a cyclohexenone derivative. For example, the reaction of arylboronic acids with α,β-unsaturated carbonyl compounds, catalyzed by rhodium complexes with chiral diphosphine ligands, provides a highly enantioselective route to β-substituted ketones. organic-chemistry.org

The aza-Michael reaction is a specific type of Michael addition where the nucleophile is an amine or a related nitrogen-containing compound. rsc.orgrsc.org This reaction is a powerful tool for the synthesis of β-aminocarbonyl compounds, which are important structural motifs in many natural products and biologically active molecules. rsc.orgnih.gov The addition of an amine to an electron-deficient alkene provides direct access to these valuable intermediates. rsc.org

A variety of catalysts have been developed to promote the aza-Michael reaction, including acids, bases, ionic liquids, and transition metals. rsc.org However, recent efforts have focused on developing more environmentally friendly and efficient protocols. For instance, a solvent-free aza-Michael addition reaction has been reported, which proceeds in the absence of any catalyst. rsc.orgrsc.org This method has been successfully used to synthesize β-amino esters and β-enamine esters from oxanorbornene and amines. rsc.orgrsc.org The reaction outcome can be controlled by temperature, with lower temperatures favoring the formation of β-amino esters and higher temperatures leading to β-enamine esters. rsc.org

Copper-catalyzed aza-Michael additions have also emerged as a highly efficient method. acs.org These reactions can be performed under mild conditions using a copper complex generated in situ from inexpensive copper(I) chloride, a phosphine (B1218219) or imidazolium (B1220033) salt, and potassium tert-butoxide. acs.org This method allows for the conjugate addition of aromatic amines and aza-heterocycles to α,β-unsaturated olefins, affording a wide range of β-amino sulfones, β-amino nitriles, and β-amino carbonyl compounds in high yields. acs.org

The following table summarizes different approaches to the aza-Michael reaction:

| Reaction Type | Reactants | Catalyst/Conditions | Products | Key Advantages |

| Solvent-Free Aza-Michael | Oxanorbornene, Amines | Catalyst-free, solvent-free | β-amino esters, β-enamine esters | Eco-friendly, temperature-controlled selectivity |

| Copper-Catalyzed Aza-Michael | Aromatic Amines/Aza-heterocycles, α,β-Unsaturated Olefins | CuCl, Phosphine/Imidazolium salt, KOt-Bu | β-amino sulfones, nitriles, carbonyls | Mild conditions, high efficiency, broad scope |

Nucleophilic Addition Reactions in Modulating Biological Pathways

Nucleophilic addition to carbonyl groups is a fundamental reaction of aldehydes and ketones, including cyclohexanones. libretexts.orgfiveable.mepressbooks.pub This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org The outcome of the reaction depends on the nature of the nucleophile and the subsequent reaction steps.

The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub The addition of a nucleophile can lead to a variety of products. For example, the addition of water results in the formation of a geminal diol in a reversible reaction. libretexts.org The addition of hydrogen cyanide (HCN) yields a cyanohydrin, and the addition of primary amines leads to the formation of imines. libretexts.orgfiveable.me

These nucleophilic addition reactions are not only crucial for chemical synthesis but also play a significant role in biological pathways. The carbonyl group is a common feature in many biological molecules, and its reaction with biological nucleophiles is a key step in many enzymatic processes. Understanding these reactions is therefore essential for the design of molecules that can modulate biological pathways.

Derivatization Strategies of this compound

Derivatization is a chemical process of transforming a compound into a product of similar structure, called a derivative. In the context of this compound, derivatization strategies are employed for various purposes, including enhancing analytical detection, exploring structure-activity relationships for biological applications, and creating novel materials.

One common derivatization strategy for ketones like this compound involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is often a brightly colored, crystalline solid. This derivatization is particularly useful for the qualitative and quantitative analysis of ketones, as the derivative can be easily detected and quantified using techniques like high-performance liquid chromatography (HPLC) with UV detection. nih.gov

Another important derivatization approach involves the conversion of the ketone to an amine. This can be achieved through reductive amination. A more recent and stereoselective method involves the use of transaminases. For example, transaminases with cis-selectivity can be used to produce trans-4-substituted cyclohexane-1-amines from a mixture of cis/trans diastereomers through selective deamination of the cis-isomer. nih.gov This enzymatic approach offers a green and efficient route to chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov

New derivatization strategies are also being developed to enable the analysis of non-aromatic compounds, such as cyclohexanone derivatives, by techniques like atmospheric pressure laser ionization (APLI) mass spectrometry. proquest.com This involves the development of new ionization labels that can be attached to the analyte to enhance its ionization efficiency. proquest.com

The following table summarizes key derivatization strategies for cyclohexanones:

| Derivatization Reagent/Method | Functional Group Targeted | Product | Application |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | 2,4-Dinitrophenylhydrazone | Analytical detection and quantification (e.g., HPLC-UV) |

| Transaminase (cis-selective) | Carbonyl (Ketone) via reductive amination principle | trans-Amine | Stereoselective synthesis of chiral amines for pharmaceuticals |

| Novel Ionization Labels | Various functional groups | Labeled derivative | Enhanced detection in advanced mass spectrometry techniques (e.g., APLI-MS) |

Synthesis of Functionalized Cyclohexane and Cyclohexanone Analogues

The construction of the this compound framework and its analogues can be achieved through several strategic approaches, including catalytic hydrogenation and cycloaddition reactions.

One primary industrial method involves the catalytic hydrogenation of the corresponding substituted phenol (B47542). For instance, 4-methoxycyclohexanone (B142444) can be synthesized from 4-methoxyphenol (B1676288). A described process involves hydrogenating 4-methoxyphenol in diethylene glycol dimethyl ether at 160°C and a pressure of 10 bar, using a 5% Palladium on activated carbon catalyst with borax (B76245) as an additive. This reaction proceeds until the calculated amount of hydrogen (1.5 to 2.5 moles per mole of phenol) is absorbed, yielding 4-methoxycyclohexanone with a selectivity of 80% and a final isolated yield of 67% after distillation. researchgate.net An alternative approach involves the oxidation of the intermediate 4-methoxycyclohexanol (B98163) using an oxygen-containing gas as a cost-effective and environmentally friendly oxidant, which is suitable for large-scale production. acs.org

The Diels-Alder reaction offers a powerful route to highly functionalized cyclohexene rings, which can be precursors to cyclohexanone analogues. A systematic study of the Diels-Alder reaction between α-nitrocinnamate and various dienes has been performed. For example, the reaction of ethyl α-nitrocinnamate with Danishefsky's diene under mild conditions efficiently produces highly functionalized cyclohexene intermediates. rsc.org Specifically, the reaction involving an α-nitrocinnamate with a 4-methoxyphenyl (B3050149) group can lead to precursors for analogues of this compound. rsc.org

Further functionalization can be achieved through various cyclization processes. Tandem carbene and photoredox-catalyzed strategies have been developed for the convergent synthesis of α,β-disubstituted cyclic ketones, representing a formal [5+1] cycloaddition. nih.gov These methods allow for the construction of complex cyclohexanone products under mild conditions. nih.gov

Table 1: Selected Synthetic Methods for Cyclohexanone Analogues

| Starting Material | Reagents & Conditions | Product | Yield/Selectivity | Reference |

| 4-Methoxyphenol | H₂, Pd/C (5%), Borax, 160°C, 10 bar | 4-Methoxycyclohexanone | 67% Yield, 80% Selectivity | researchgate.net |

| 4-Substituted Phenol | 1) Catalytic Hydrogenation 2) Oxidation with O₂ gas | 4-Substituted Cyclohexanone | High Yield, Environmentally Friendly | acs.org |

| Ethyl α-nitrocinnamate, Danishefsky's diene | Mild reaction conditions | Highly functionalized cyclohexene | High Yield | rsc.org |

| Alkynol or Enyne derivatives | Tetrafluoroboric acid, 1,1,1,3,3,3-hexafluoropropan-2-ol | Cyclohexanone derivatives | Not specified | organic-chemistry.org |

Acetylation of Hydroxy Groups in Cyclohexanol Derivatives

Acetylation is a fundamental transformation for protecting hydroxyl groups or modifying a compound's properties. In the context of this compound analogues, the acetylation of the corresponding cyclohexanol precursor, 4-(4-methoxyphenyl)cyclohexanol, is a key step. Research on analogous structures, such as 4-t-butylcyclohexanol, provides insight into the regioselectivity and reaction conditions of this process.

Table 2: Regioselective Acetylation of 4-t-butylcyclohexanol with Acetic Anhydride

| Catalyst (molar eq. to alcohol) | Product Yield | trans/cis Ratio of Acetate | Reference |

| None (Control) | 99.0% | 3.48 | researchgate.net |

| β-Cyclodextrin (0.1 eq.) | 57.7% | 3.46 | researchgate.net |

| β-Cyclodextrin (1.0 eq.) | 74.4% | 5.49 | researchgate.net |

Formation of Thiocarbonyl Analogues using Lawesson's Reagent

The conversion of a carbonyl group to a thiocarbonyl group is a valuable transformation for creating analogues with altered electronic and steric properties. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is the most prominent and effective reagent for the thionation of ketones like this compound. nih.govacs.org

The reaction mechanism involves the dissociation of Lawesson's reagent in solution into a more reactive dithiophosphine ylide. nih.gov This species interacts with the ketone's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.govnih.gov This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thioketone and a stable P=O byproduct. nih.gov

This thionation is broadly applicable to a wide range of ketones. nih.govresearchgate.net Modern protocols have been developed to improve efficiency and reduce environmental impact. An expeditious, solvent-free method involves reacting the ketone with Lawesson's reagent directly, which avoids the need for dry solvents and an excess of the reagent, leading to high yields. researchgate.net For more sensitive substrates, optimized conditions can be employed. For example, thionation of carbonyl groups in natural chlorin (B1196114) macrocycles was achieved with high yields (73-82%) using Lawesson's reagent in toluene with triethylamine (B128534) (Et₃N) at a mild temperature of 35°C, with the reaction completing in just 45 minutes. nih.gov

Table 3: Thionation of Ketones using Lawesson's Reagent

| Substrate Type | Reagents & Conditions | Product | Key Features | Reference(s) |

| General Ketones | Lawesson's Reagent, Solvent-free | Thioketone | High yield, avoids dry solvents and excess reagent | researchgate.net |

| General Ketones | Lawesson's Reagent, Toluene, 80°C | Thioketone | Standard thermal conditions | acs.org |

| Natural Product Ketones | Lawesson's Reagent, Toluene, Et₃N, 35°C, 45 min | Thioketone | High yield (73-82%), mild conditions, rapid reaction | nih.gov |

Deuteration Methods for Cyclohexanone Derivatives

Deuterium-labeled compounds are invaluable tools in mechanistic studies and pharmaceutical research. The introduction of deuterium (B1214612) at specific positions, such as the α-carbons adjacent to the carbonyl group in cyclohexanone derivatives, can be achieved through various modern catalytic methods that utilize deuterium oxide (D₂O) as an economical and safe deuterium source.

The fundamental principle behind α-deuteration is the keto-enol tautomerism, which facilitates hydrogen-deuterium (H/D) exchange at the acidic α-positions. researchgate.net This exchange can be catalyzed by acids or bases.

Recent advanced methods provide high efficiency and functional group tolerance:

Superacid Catalysis : A protocol using a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ generates a superacidic species, [D]⁺[B(C₆F₅)₄]⁻, in situ with D₂O. This system protonates (deuteronates) the keto oxygen, facilitating the formation of an enol tautomer. Subsequent tautomerization back to the keto form incorporates deuterium at the α-position. This catalytic cycle can be repeated to achieve high levels of deuteration (up to 99%) across a broad scope of ketone substrates. rsc.org

Lewis Acid Catalysis : The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, effectively catalyzes the α-deuteration of various bioactive carbonyl compounds. nih.govnih.gov The mechanism involves the activation of the carbonyl group by the Lewis acid, which facilitates deprotonation by D₂O to generate a boron-enolate intermediate. This enolate is then deuterated by in situ-generated D₃O⁺ to afford the α-deuterated product with excellent deuterium incorporation (>98%). nih.gov

Organocatalysis : Simple organic bases can also promote efficient α-deuteration. An organocatalyzed process using D₂O under mild conditions has been shown to provide good to excellent deuterium incorporation (90–97%) in a variety of ketones, including bioactive molecules. researchgate.netresearchgate.net Proline derivatives have also been studied as catalysts for the H/D exchange reaction of cyclohexanone in aqueous solutions. acs.org

These methods offer metal-free, sustainable routes to access deuterated cyclohexanone derivatives, which are crucial for advanced chemical and biological studies. rsc.orgresearchgate.net

Table 4: Catalytic Methods for α-Deuteration of Ketones with D₂O

| Catalyst System | Mechanism | Deuteration Level | Key Features | Reference(s) |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ / D₂O | Superacid-catalyzed enolization | Up to 99% | Metal-free, high efficiency, broad scope | rsc.org |

| B(C₆F₅)₃ / D₂O | Lewis acid-catalyzed boron-enolate formation | Up to >98% | Protecting-group free, high regioselectivity | nih.govnih.gov |

| Organic Base (e.g., Pyrrolidine) / D₂O | Base-catalyzed enolization | 90-97% | Metal-free, mild conditions | researchgate.netresearchgate.net |

Iii. Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl Cyclohexanone

Keto-Enol Tautomerism in Cyclohexanone (B45756) Systems

The presence of α-hydrogens in 4-(4-methoxyphenyl)cyclohexanone allows it to exist in equilibrium with its enol tautomer. This equilibrium is a dynamic process central to many of its reactions.

Kinetic and Thermodynamic Aspects of Enolization

The interconversion between the keto and enol forms is a reversible process, the position of which is governed by both kinetic and thermodynamic factors. Generally, for simple ketones like cyclohexanone, the keto form is thermodynamically more stable and thus predominates at equilibrium. nist.govscispace.com The greater strength of the C=O double bond compared to a C=C double bond is a primary contributor to this preference. masterorganicchemistry.com

The enol content of cyclohexanone is significantly higher than that of acyclic ketones like acetone, a phenomenon attributed to the greater stability of the endocyclic double bond in the enol form. scispace.comresearchgate.net Theoretical calculations have been employed to estimate the enol content of various ketones, with results generally aligning with experimental observations. researchgate.net

The rate of enolization can be controlled by choosing appropriate reaction conditions. The formation of the less substituted enolate (the "kinetic enolate") is favored under conditions of strong, sterically hindered bases at low temperatures, as the base will preferentially abstract the more accessible α-proton. masterorganicchemistry.comyoutube.com Conversely, the more substituted, thermodynamically more stable enolate is formed under conditions that allow for equilibrium to be established, such as with a weaker base at higher temperatures. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Kinetic vs. Thermodynamic Enolate Formation masterorganicchemistry.comyoutube.com

| Factor | Kinetic Control | Thermodynamic Control |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temp.) |

| Resulting Enolate | Less substituted | More substituted (more stable) |

Influence of Substituents and Solvents on Tautomeric Equilibria

The nature of substituents on the cyclohexanone ring can significantly influence the position of the keto-enol equilibrium. Electron-withdrawing groups generally increase the acidity of the α-protons, thereby favoring enolization. Conversely, electron-donating groups can have the opposite effect. The 4-methoxyphenyl (B3050149) group in the target molecule is generally considered to be electron-donating through resonance, which would be expected to slightly disfavor enolization compared to unsubstituted cyclohexanone.

Solvents also play a crucial role in the tautomeric equilibrium. Polar protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. stackexchange.com Non-polar solvents, on the other hand, tend to favor the enol form. stackexchange.com The choice of solvent can therefore be used to manipulate the relative concentrations of the keto and enol tautomers in solution.

Mechanistic Studies of Enolization Mediated by Organometallic Bases

The deprotonation of cyclohexanones using strong, non-nucleophilic organometallic bases like lithium diisopropylamide (LDA) is a cornerstone of modern organic synthesis for the controlled formation of enolates. nih.gov The mechanism involves the abstraction of an α-proton by the bulky amide base to form a lithium enolate. nih.gov Due to the steric hindrance of LDA, it preferentially abstracts the less sterically hindered proton, leading to the formation of the kinetic enolate. masterorganicchemistry.com

The stereochemistry of enolate formation in substituted cyclohexanones is a critical aspect. For a conformationally biased cyclohexanone, the approach of the base and the subsequent geometry of the enolate are influenced by the existing stereocenters. Studies on the alkylation of cyclohexanone enolates have shown that the incoming electrophile generally prefers to attack from the axial direction to avoid steric interactions, leading to the formation of the thermodynamically more stable product. ubc.ca

Oxidation and Reduction Mechanisms Involving Cyclohexanones

The carbonyl group of this compound is a key site for oxidation and reduction reactions.

Electron Transfer Reactions in Cyclohexanone Oxidation

The oxidation of cyclohexanones can proceed through various mechanisms, including single-electron transfer (SET) pathways. libretexts.orgpkusz.edu.cn In these reactions, an oxidizing agent accepts a single electron from the substrate, typically the enol form, to generate a radical cation intermediate. youtube.com This radical cation can then undergo further reactions to yield the final oxidized product. The feasibility of a SET process is dependent on the redox potentials of both the oxidant and the substrate. sigmaaldrich.com

Catalytic Oxidation Processes for Cyclohexanol (B46403) to Cyclohexanone

The oxidation of the corresponding alcohol, 4-(4-methoxyphenyl)cyclohexanol, provides a direct route to this compound. A variety of catalytic methods have been developed for the oxidation of secondary alcohols to ketones, often employing transition metal catalysts or stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.orgnih.govlibretexts.org

These catalytic processes typically involve the generation of a more potent oxidizing species in situ. For instance, in TEMPO-catalyzed oxidations, a co-oxidant regenerates the active oxoammonium ion, which is the actual species that oxidizes the alcohol. nih.gov The mechanism of many catalytic oxidations of secondary alcohols involves the formation of an intermediate ester (e.g., a chromate (B82759) ester in chromium-based oxidations) followed by an elimination step to form the ketone. libretexts.org The use of catalytic systems is advantageous as it avoids the need for stoichiometric amounts of often toxic and hazardous oxidizing agents. acs.orgthieme-connect.com

Table 2: Common Catalytic Systems for Secondary Alcohol Oxidation organic-chemistry.orgnih.govlibretexts.orgacs.orgthieme-connect.com

| Catalyst System | Co-oxidant/Conditions | Key Mechanistic Feature |

| TEMPO | NaOCl, O₂, etc. | Formation of oxoammonium ion |

| Cr(VI) reagents (catalytic) | Periodic acid | Formation and elimination of chromate ester |

| Ru-based catalysts | Various oxidants | Formation of a high-valent ruthenium-oxo species |

| Fe(III) chloride/HNO₃ | O₂ (aerobic) | In situ formation of NOCl and single-electron transfer |

Intermolecular and Intramolecular Interactions in Derivatives

The solid-state arrangement and, consequently, the physical properties of derivatives of this compound are significantly influenced by a network of intermolecular and intramolecular interactions. These non-covalent forces, particularly hydrogen bonding, dictate the crystal packing and the formation of larger, ordered structures. The conformation of the cyclohexane (B81311) ring, typically a stable chair form, serves as a scaffold upon which these interactions build complex three-dimensional architectures. nih.govwikipedia.orglibretexts.org The study of these interactions is crucial for understanding crystal engineering and the design of materials with specific properties.

Hydrogen bonds are among the most critical interactions governing the crystal structures of organic molecules, including derivatives of cyclohexane. In the absence of strong hydrogen-bond donors like O-H or N-H, weaker C—H···O interactions can play a decisive role in the molecular packing. nih.govresearchgate.net

The crystal structure of (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, a derivative of the titular compound, provides a clear example of these forces at play. In its crystalline form, the cyclohexyl ring adopts a stable chair conformation. nih.gov The molecules are linked into chains that extend along the a-axis of the crystal lattice, a formation driven by weak C—H···O hydrogen bonds. nih.gov The title compound crystallizes with two independent molecules within the asymmetric unit, both displaying similar geometries. nih.gov

Table 1: Crystal Data for (4-Methoxyphenyl)(4-methylcyclohexyl)methanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C15H20O2 |

| Molecular Weight | 232.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7003 (18) |

| b (Å) | 7.279 (2) |

| c (Å) | 30.76 (1) |

| α (°) | 96.700 (9) |

| β (°) | 94.380 (16) |

| γ (°) | 93.332 (12) |

| Volume (ų) | 1261.0 (7) |

| Z | 4 |

| Temperature (K) | 113 |

Similarly, in other cyclohexane derivatives such as 4-dichloromethyl-4-methyl-5-(nitromethyl)cyclohex-2-enone, bifurcated C—H···O hydrogen bonds are the primary interactions connecting molecules into chains. researchgate.net The cyclohexane ring itself tends to adopt non-planar conformations like the chair, twist-boat, or boat, with the chair conformation being the most stable due to minimized angle and torsional strain. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this conformation, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement. libretexts.orgstackexchange.com

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For cyclohexane derivatives, hydrogen bonds are the primary drivers of this self-assembly process, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net

The formation of one-dimensional chains in the crystal structure of (4-Methoxyphenyl)(4-methylcyclohexyl)methanone via C—H···O interactions is a fundamental example of supramolecular assembly. nih.gov More complex systems can arise when stronger hydrogen bond donors and acceptors are present. For instance, in the crystal structure of a salt containing tetrahydrothienopyridine cations and (4-methoxyphenyl)phosphate anions, a combination of O—H⋯O and N—H⋯O hydrogen bonds links the various components into chains, which are then cross-linked by numerous C—H⋯O interactions to form a robust three-dimensional network. researchgate.net

The versatility of non-covalent interactions allows for the construction of highly ordered architectures. In some systems involving macrocycles with cyclohexane-like conformations, threefold self-complementary hydrogen-bonding arrays can lead to the formation of nearly planar, hexagonal 2D sheets. acs.org These sheets can then stack to create continuous one-dimensional channels within the crystal. acs.org The precise geometry of the assembly, such as the formation of wrinkled or wavy sheets instead of planar ones, can be tuned by modifying the steric bulk of substituent groups on the cyclohexane-related framework. acs.org This demonstrates how subtle changes in molecular structure can influence the resulting supramolecular architecture, a key principle in the field of crystal engineering.

Iv. Advanced Characterization Techniques in Research on 4 4 Methoxyphenyl Cyclohexanone

Spectroscopic Analysis of Structure and Conformation

Spectroscopic techniques are fundamental in the study of 4-(4-methoxyphenyl)cyclohexanone, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The protons on the aromatic ring would appear in the downfield region, typically between δ 6.8 and 7.2 ppm, due to the deshielding effect of the aromatic system. The methoxy (B1213986) group protons would present as a sharp singlet at approximately δ 3.8 ppm. The protons on the cyclohexanone ring would be found in the upfield region, generally between δ 1.5 and 3.0 ppm. The exact chemical shifts and splitting patterns of the cyclohexanone protons are influenced by their axial or equatorial positions and their proximity to the carbonyl group and the bulky methoxyphenyl substituent. For comparison, in 4-phenylcyclohexanone, the aliphatic protons appear in the range of δ 1.91 to 3.02 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the cyclohexanone ring is the most deshielded, appearing at a chemical shift of around 210 ppm, which is characteristic for a ketone in a six-membered ring. youtube.com The carbon atoms of the aromatic ring would be observed between δ 114 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield in this range. The methoxy carbon itself would give a signal around δ 55 ppm. The aliphatic carbons of the cyclohexanone ring would resonate in the upfield region, typically between δ 25 and 55 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~210 |

| Aromatic C-O | ~158-160 |

| Aromatic C-C | ~127-130 |

| Aromatic C-H | ~114 |

| Methoxy (-OCH₃) | ~55 |

| Cyclohexane (B81311) C-H | ~40-45 |

| Cyclohexane C-H₂ (alpha to C=O) | ~35-40 |

| Cyclohexane C-H₂ (beta to C=O) | ~25-30 |

Note: These are approximate values based on known data for similar structures.

Isotopic labeling is a technique used to enhance the sensitivity of NMR spectroscopy or to simplify complex spectra. In the context of this compound research, specific isotopic labeling could be employed to trace metabolic pathways or to study reaction mechanisms involving this compound. For instance, by selectively replacing a specific hydrogen atom with its isotope, deuterium (B1214612) (²H), the corresponding signal in the ¹H NMR spectrum would disappear, aiding in the assignment of complex multiplets. Similarly, enrichment with carbon-13 (¹³C) at a particular carbon position would significantly enhance the intensity of its signal in the ¹³C NMR spectrum, which is particularly useful for studying carbons with long relaxation times, such as quaternary carbons. While specific studies on the isotopic labeling of this compound are not widely reported, the general principles of this technique are applicable. nih.govnih.gov For example, using labeled precursors in the synthesis of the molecule would allow for the introduction of isotopes at desired locations. nih.gov

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak between 1710 and 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group in the cyclohexanone ring. qiboch.combartleby.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The methoxy group would show a characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aliphatic C-H bonds of the cyclohexanone ring would produce stretching vibrations just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1710 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Methoxy C-O | Asymmetric Stretch | ~1250 |

| Methoxy C-O | Symmetric Stretch | ~1040 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₆O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 204.11 g/mol . uni.lu Electron ionization (EI) would likely lead to characteristic fragmentation patterns. chemguide.co.uk

The fragmentation of cyclic ketones often involves alpha-cleavage, where the bonds adjacent to the carbonyl group are broken. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules. Another common fragmentation pathway for ketones is the McLafferty rearrangement, although this is more prevalent in acyclic ketones with available gamma-hydrogens. The methoxyphenyl group can also influence the fragmentation. Cleavage of the bond between the cyclohexanone ring and the aromatic ring could lead to fragments corresponding to the methoxyphenyl cation or the cyclohexanone radical cation. The presence of the ether linkage in the methoxy group might also lead to specific fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition. nih.gov

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | m/z |

| [M+H]⁺ | 205.12232 |

| [M+Na]⁺ | 227.10426 |

| [M-H]⁻ | 203.10776 |

| [M+NH₄]⁺ | 222.14886 |

| [M+K]⁺ | 243.07820 |

| [M]⁺ | 204.11449 |

Source: PubChemLite uni.lu

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the cyclohexanone ring. It is expected that the cyclohexanone ring adopts a chair conformation, as this is the most stable arrangement for six-membered rings, minimizing steric and torsional strain. qiboch.com

In a closely related compound, (4-methoxyphenyl)(4-methylcyclohexyl)methanone, X-ray crystallography confirmed that the cyclohexyl ring adopts a chair conformation. nih.gov This study also revealed details about the crystal packing, where molecules are linked into chains via weak C-H···O interactions. nih.gov A similar arrangement could be anticipated for this compound. The methoxyphenyl group's orientation relative to the cyclohexanone ring would also be precisely determined.

Table 4: Example Crystallographic Data for a Structurally Similar Compound, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7003 (18) |

| b (Å) | 7.279 (2) |

| c (Å) | 30.76 (1) |

| α (°) | 96.700 (9) |

| β (°) | 94.380 (16) |

| γ (°) | 93.332 (12) |

| Volume (ų) | 1261.0 (7) |

| Z | 4 |

Source: Meng, et al. (2013) nih.gov

V. Applications and Research Directions of 4 4 Methoxyphenyl Cyclohexanone As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-(4-Methoxyphenyl)cyclohexanone is a key starting point for the synthesis of a wide array of intricate organic molecules. The reactivity of its ketone group and the potential for modification of its aromatic ring allow for the construction of diverse molecular architectures. This adaptability has made it a subject of interest in fields ranging from medicinal chemistry to materials science.

The utility of this compound as a scaffold extends significantly into the realm of drug discovery and development. Its core structure is present in various biologically active compounds, highlighting its importance as a pharmacophore.

In the synthesis of pharmaceuticals, this compound and its derivatives are crucial intermediates. For instance, the synthesis of certain analgesic compounds involves the reaction of cyclohexanone (B45756) derivatives with other reagents to build the final drug molecule nih.gov. The general structure of 4-substituted cyclohexanones is recognized as an important intermediate for not only medicinal applications but also in the production of liquid crystal materials and pesticides google.com.

The synthesis of 4-methoxycyclohexanone (B142444), a related compound, can be achieved through methods like the catalytic hydrogenation of 4-methoxyphenol (B1676288) or the oxidation of 4-methoxycyclohexanol (B98163) google.com. These processes underscore the chemical accessibility of the cyclohexanone core for further elaboration into pharmaceutically relevant molecules.

Derivatives of this compound have shown promise as analgesic agents. For example, 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol, a phencyclidine (PCP) derivative, has been synthesized and studied for its pain-relieving effects nih.govthieme-connect.com. While one of its analogs with a methyl group showed more pronounced analgesic effects, the methoxy (B1213986) derivative also exhibited some activity in preclinical models nih.gov. The synthesis of these compounds often involves the reaction of a Grignard reagent, derived from a substituted bromobenzene, with a piperidinocyclohexanecarbonitrile intermediate nih.gov.

Another cyclohexanone derivative, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), has demonstrated significant anti-hyperalgesic effects in models of neuropathic pain shahed.ac.ir. Research indicates that its mechanism of action may involve the activation of κ-opioid receptors and ATP-sensitive potassium channels shahed.ac.ir.

Table 1: Analgesic Cyclohexanone Derivatives

| Compound Name | Structure | Therapeutic Target/Effect |

|---|---|---|

| 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol | Phencyclidine derivative with a methoxy group | Analgesic effects nih.gov |

| 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | Benzilidine-cyclohexanone analogue | Anti-hyperalgesic in neuropathic pain shahed.ac.ir |

Development of New Drugs and Therapeutic Agents

Estrogen Receptor Modulation and Neuroprotective Effects

The core structure of this compound is relevant to the development of selective estrogen receptor modulators (SERMs). While direct synthesis from this specific starting material is not always explicitly detailed in the available research, the synthesis of various SERMs involves structurally similar phenolic and cyclic moieties nih.gov. SERMs are crucial in the treatment of hormone-sensitive cancers and osteoporosis.

In the area of neuroprotection, derivatives of this compound have shown potential. For example, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), an analog of salidroside, has demonstrated protective effects against neurotoxicity in cell models scitepress.org. Its mechanism is thought to involve the inhibition of intracellular reactive oxygen species and nitric oxide production scitepress.org. While the direct synthesis of GlcNAc-Sal from this compound is not described, the structural overlap suggests the potential utility of the latter as a precursor for similar neuroprotective agents.

A significant area of research for derivatives of this compound is in the development of anticancer agents. Chalcones, which can be synthesized from substituted acetophenones and benzaldehydes, have demonstrated a broad spectrum of antitumor activities nih.gov. Specifically, chalcone (B49325) derivatives with methoxy substitutions have been a focus of such research nih.gov. For instance, 2,4,6-trimethoxy-4′-nitrochalcone has been shown to exert anti-tumor effects by inducing apoptosis in esophageal cancer cells nih.gov. The general synthesis of chalcones often involves a Claisen-Schmidt condensation reaction scitepress.orgrasayanjournal.co.innih.govchemrevlett.com.

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized from precursors containing the methoxyphenyl group, have also been investigated for their anticancer properties mdpi.com. Some of these compounds have shown promising activity against breast cancer cell lines nih.govmdpi.com. The synthesis of these thiadiazoles can be achieved through the cyclization of thiosemicarbazide (B42300) derivatives nih.govencyclopedia.pubnih.govsbq.org.brjocpr.com.

In the context of enzyme inhibition, derivatives of this compound have been explored as potential kinase inhibitors. For example, the synthesis of pyrazole-based macrocyclic kinase inhibitors targeting BMPR2, an enzyme implicated in diseases like pulmonary arterial hypertension and cancer, has been reported, starting from precursors that share structural features with our compound of interest.

Table 2: Anticancer and Enzyme Inhibiting Derivatives

| Compound Class | Example | Therapeutic Target/Effect |

|---|---|---|

| Chalcones | 2,4,6-trimethoxy-4′-nitrochalcone | Induces apoptosis in cancer cells nih.gov |

| 1,3,4-Thiadiazoles | 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Cytotoxic activity against breast cancer cell lines nih.govmdpi.com |

| Kinase Inhibitors | Pyrazole-based macrocycles | Inhibition of BMPR2 prepchem.com |

Antimicrobial Activity of Cyclohexanone Derivatives

Derivatives of this compound have also been investigated for their antimicrobial properties. Cyclohexanone benzoylhydrazones, for instance, have been synthesized and evaluated for their antibacterial and antifungal activity researchgate.net. The synthesis involves the condensation of a substituted benzohydrazide (B10538) with a cyclohexanone researchgate.net.

Additionally, chalcone derivatives, which can be synthesized from precursors related to this compound, have shown antimicrobial effects rasayanjournal.co.insigmaaldrich.com. Methoxy-substituted chalcones have been synthesized and tested against various bacteria rasayanjournal.co.in. Furthermore, the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has yielded compounds with moderate antibacterial activity against certain bacterial strains researchgate.net.

Table 3: Antimicrobial Cyclohexanone Derivatives

| Compound Class | Example | Spectrum of Activity |

|---|---|---|

| Cyclohexanone Benzoylhydrazones | N'-(4-tert-butylcyclohexylidene)-2-hydroxy-4-methoxybenzohydrazide | Antibacterial and antifungal researchgate.net |

| Chalcones | 4'-Bromo-4-methoxy chalcone | Antibacterial rasayanjournal.co.in |

| Pyrrolidin-2-ones | 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Antibacterial researchgate.net |

Synthesis of Agrochemicals

The core structure of this compound is a valuable scaffold for the development of new agrochemicals. While direct examples of its use are not extensively documented in publicly available research, the broader class of cyclohexanone derivatives is significant in herbicide and insecticide development. google.comresearchgate.netdntb.gov.ua For instance, 4-substituted cyclohexanones are key intermediates in the synthesis of spirotetramat, a potent insecticide. google.com The general synthetic strategies involve leveraging the reactivity of the ketone for various transformations to introduce desired functionalities.

The development of novel herbicides often targets specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org The design of inhibitors for these enzymes can be guided by computational methods, and the cyclohexanone motif is a recurring feature in some inhibitor classes. frontiersin.org The synthesis of new agrochemicals often involves the creation of heterocyclic structures, which can be derived from cyclohexanone precursors. researchgate.netdntb.gov.ua These compounds are explored for their potential to inhibit seed germination or act as fungicides. researchgate.net The structural modification of existing natural products or the organic synthesis of entirely new molecules are key strategies in the search for more effective and environmentally benign agrochemicals. researchgate.netdntb.gov.ua

Construction of Functional Materials and Polymers

This compound is a valuable building block for creating functional materials and polymers. bldpharm.com Its derivatives have been investigated for their potential in various material science applications. For example, polymers incorporating this structural unit can be designed to have specific thermal or optical properties. The synthesis of such polymers often involves the conversion of the cyclohexanone into a monomer that can then be polymerized. One example is the creation of a homopolymer from (4-methoxyphenyl 4-propoxybenzoatedimethyl)siloxane, which is a derivative of this compound. synthon-chemicals.com

The general approach to constructing these materials involves modifying the ketone functional group or the aromatic ring to introduce polymerizable groups or other functionalities that impart desired properties to the final material. These materials can find use in advanced applications due to their specific molecular arrangements and resulting bulk properties.

Precursors for Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the ketone group allows for its participation in cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur.

One notable application is in the synthesis of chromene derivatives. For example, the reaction of a similar compound, cyclohexan-1,4-dione, with malononitrile (B47326) and 4-methoxybenzaldehyde (B44291) yields 2-amino-4-(4-methoxyphenyl)-6-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. nih.gov This highlights the potential of using this compound in similar multi-component reactions to generate complex heterocyclic systems.

Furthermore, derivatives of this compound can be used to create even more complex, multi-ring heterocyclic structures. For instance, the synthesis of racemic 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one demonstrates the utility of this building block in constructing intricate molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov These reactions often lead to the formation of compounds with multiple stereogenic centers, offering opportunities for stereoselective synthesis.

The following table summarizes some heterocyclic compounds synthesized from or related to this compound:

| Heterocyclic Compound | Precursors/Related Synthesis | Reference |

| 2-Amino-4-(4-methoxyphenyl)-6-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Cyclohexan-1,4-dione, malononitrile, 4-methoxybenzaldehyde | nih.gov |

| 5-Hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one | Derived from this compound | nih.gov |

Role in Tracing Reaction Mechanisms and Metabolic Studies

The structure of this compound makes it a useful tool in the study of reaction mechanisms and metabolic pathways. Its analogues, such as methoxetamine and various 3- and 4-methoxy derivatives of phencyclidine, have been used to probe the pharmacological profiles of designer drugs. These studies help in understanding how subtle changes in molecular structure affect the interaction with biological targets like the NMDA receptor and serotonin (B10506) transporter.

By observing the transformations of this compound and its derivatives under different chemical or biological conditions, researchers can gain insights into the underlying processes. For instance, studying the metabolism of related compounds can reveal the enzymatic pathways responsible for their breakdown in the body, which is crucial for drug development and toxicology.

Advanced Materials Science Applications

The unique molecular structure of this compound and its derivatives makes them promising candidates for applications in advanced materials science.

Liquid Crystal Characteristics of Cyclohexane (B81311) Derivatives

Cyclohexane derivatives are a significant class of compounds used in the development of liquid crystals. nih.govbeilstein-journals.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are essential components of display technologies like LCDs. tcichemicals.commdpi.com The properties of liquid crystals, such as their dielectric anisotropy, are highly dependent on their molecular structure. nih.govbeilstein-journals.org

The synthesis of new liquid crystal materials often involves the incorporation of rigid core structures, such as the cyclohexane ring, and polar groups to control the material's response to an electric field. nih.govbeilstein-journals.orgmdpi.com Fluorinated cyclohexane derivatives, for example, have been extensively studied for their potential as liquid crystals with negative dielectric anisotropy. nih.govbeilstein-journals.org While direct studies on the liquid crystal properties of this compound itself are not prominent, its structural motif is relevant to the design of new liquid crystalline materials. synthon-chemicals.comrsc.org The combination of the cyclohexane ring and the methoxyphenyl group provides a foundation that can be chemically modified to tune the mesophase behavior and other physical properties required for specific applications. tcichemicals.commdpi.com

The following table outlines key characteristics of different liquid crystal phases:

| Liquid Crystal Phase | Molecular Arrangement | Key Characteristics |

| Nematic | Molecules have long-range orientational order but no positional order. | Fluid-like, responds to electric fields. tcichemicals.com |

| Smectic | Molecules are positionally ordered in layers and have orientational order. | More ordered than nematic, can have different layer structures (e.g., Smectic A, Smectic C). mdpi.com |

| Cholesteric (Chiral Nematic) | Molecules are arranged in a helical structure. | Exhibits selective reflection of light, sensitive to temperature. tcichemicals.com |

| Columnar | Disc-shaped molecules stack into columns. | Columns can be arranged in a two-dimensional lattice. mdpi.com |

Supramolecular Materials and Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. whiterose.ac.uk this compound derivatives can serve as building blocks for the construction of such supramolecular materials. nih.gov

The synthesis of 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one, a derivative of this compound, provides a clear example. nih.gov In the crystalline state, these molecules self-assemble into two-dimensional sheets through a network of O-H···O, C-H···O, and C-H···π hydrogen bonds. nih.gov This demonstrates the potential of using this core structure to create ordered materials with specific functionalities arising from the collective behavior of the assembled molecules. whiterose.ac.uk The ability to form such organized structures is crucial for the development of materials with applications in areas like catalysis, sensing, and molecular recognition. whiterose.ac.uk

Vi. Future Research Perspectives and Challenges

Development of More Sustainable Synthetic Protocols

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. youtube.com For 4-(4-methoxyphenyl)cyclohexanone and related structures, future research will be heavily geared towards "green chemistry" principles, minimizing waste and avoiding hazardous reagents. researchgate.nethumanjournals.com

Traditional multi-step syntheses, which may involve protecting groups and harsh reagents, are often complex and generate significant waste, making them unsuitable for large-scale industrial production. google.com Current research has explored more direct routes, such as the catalytic hydrogenation of 4-methoxyphenol (B1676288). However, methods using catalysts like Pd/C with sodium formate (B1220265) under microwave irradiation have shown low conversion rates, around 33.2%, highlighting a clear need for improvement. google.com

A more promising and environmentally friendly approach involves a two-step process: the hydrogenation of a 4-substituted phenol (B47542) followed by the catalytic oxidation of the resulting cyclohexanol (B46403) using oxygen-containing gas as the oxidant. google.com This method avoids toxic and expensive oxidants that pollute the environment. Future work should focus on optimizing this process by developing more robust and recyclable catalysts for both the hydrogenation and oxidation steps. Exploring solvent-free reaction conditions or the use of aqueous media could further enhance the sustainability of these protocols. researchgate.net

Table 1: Comparison of Synthetic Routes for 4-Substituted Cyclohexanones

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Potential Advantages | Key Challenges/Disadvantages |

|---|---|---|---|---|

| Traditional Method | 1,4-Cyclohexanedione mono-ketal | Reducing agents, Methylating agents | Established route | Complex multi-step process, low yield in methylation, not suitable for large-scale production. google.com |

| Direct Catalytic Hydrogenation | 4-Methoxyphenol | Pd/C, Sodium Formate, Microwave | One-step process | Very low conversion rate (33.2%) of the starting material. google.com |

| Two-Step Green Protocol | 4-Substituted Phenol | 1. H₂, various catalysts (e.g., Ru/C, Pt/C) 2. O₂ gas, catalytic system | High yield, environmentally friendly (uses O₂ as oxidant), avoids toxic byproducts. google.com | Requires optimization of catalysts for both steps to improve efficiency and recyclability. | | Future Biocatalytic Route | 4'-Methoxyacetophenone or similar | Enzymes (e.g., reductases from Rhodotorula sp.) | High enantioselectivity, mild reaction conditions. sigmaaldrich.com | Enzyme stability and activity with the specific cyclohexanone (B45756) substrate need to be established. |

Exploration of Novel Reactivity and Catalytic Systems

The reactivity of the cyclohexanone ring and its ketone functional group in this compound is a fertile ground for investigation. Future research will likely focus on unlocking new transformations through innovative catalytic systems. The compound is a versatile intermediate, capable of undergoing reactions like conjugate nucleophilic additions and cyclizations to form more complex structures. fiveable.me

The development of catalysts for the selective transformation of the ketone is a key area. For instance, the biocatalytic enantioselective reduction of related ketones, such as 4'-methoxyacetophenone, to chiral alcohols has been demonstrated using immobilized cells. sigmaaldrich.com Applying similar biocatalytic or chemocatalytic asymmetric reduction methods to this compound could provide efficient access to valuable chiral building blocks.

Furthermore, leveraging modern catalytic strategies, such as those used in the atom-economical asymmetric ring-opening of epoxides, could inspire new reaction pathways. nih.gov The development of catalytic systems that can selectively functionalize the alpha-position of the cyclohexanone ring or promote novel cycloaddition reactions would significantly expand the synthetic utility of this compound. Research into supported metal catalysts (e.g., palladium, platinum, rhodium) for hydrogenation and oxidation reactions continues to be important, with a focus on improving catalyst lifetime, selectivity, and ease of recovery. google.com

Deeper Understanding of Structure-Activity Relationships through Computational Studies

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, computational studies are crucial for understanding structure-activity relationships (SAR). nih.gov

Ab initio molecular orbital investigations and other theoretical calculations can be used to analyze the conformational preferences of the substituted cyclohexanone ring and to predict the facial selectivity of nucleophilic attacks on the carbonyl group. acs.orgacs.org This understanding is fundamental to controlling stereochemistry in synthetic transformations.

For applications in drug discovery, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.govfrontiersin.org By generating models based on a series of biologically active derivatives, these methods can identify the key structural features responsible for activity, guiding the design of new compounds with enhanced potency. frontiersin.org Molecular dynamics simulations can further elucidate the binding modes of these derivatives with protein targets, revealing critical interactions that drive affinity and selectivity. nih.gov Pharmacophore modeling can abstract these key interaction features to screen large databases for novel, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov

Table 2: Computational Methods for Investigating this compound

| Computational Method | Application/Purpose | Predicted Insights for this compound |

|---|---|---|

| ***Ab Initio* Calculations** | Conformational analysis and reaction selectivity prediction. | Determination of the preferred axial/equatorial orientation of the methoxyphenyl group; prediction of stereochemical outcomes in reactions. acs.orgacs.org |

| 3D-QSAR (CoMFA/CoMSIA) | To correlate 3D structural properties with biological activity. | Identification of steric and electrostatic fields around the molecule that are critical for binding to a biological target, guiding lead optimization. nih.govfrontiersin.org |

| Molecular Docking & Dynamics | To predict and analyze the binding mode of a ligand within a protein's active site. | Elucidation of specific amino acid interactions with the methoxyphenyl and cyclohexanone moieties; calculation of binding free energies. nih.gov |

| Pharmacophore Modeling | To define the essential 3D arrangement of functional groups required for biological activity. | Creation of a virtual model to screen for new, structurally diverse molecules that could act on the same target (scaffold hopping). nih.govnih.gov |

Expanding Applications in Medicinal Chemistry and Materials Science

The structural features of this compound make it an attractive scaffold for development in both medicinal chemistry and materials science.

In Medicinal Chemistry: The arylcyclohexanone core is present in various biologically active compounds. Research on ketamine analogues containing a substituted phenylcyclohexanone structure has pointed to their potential as anesthetic and analgesic agents. mdpi.com More specifically, the 4-methoxyphenyl (B3050149) group has been identified as a key substituent in potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. nih.gov In one study, a p-methoxy substituent on a phenyl ring was found to interact favorably with key amino acids in the COX-2 binding site, enhancing inhibitory potency. nih.gov This provides a strong rationale for designing and synthesizing derivatives of this compound as novel anti-inflammatory agents. Additionally, related structures like 4-methoxycyclohexanone (B142444) have been used as intermediates in the synthesis of antitumor agents, and the N-(4-methoxyphenyl) moiety appears in simplified anthelmintic compounds, suggesting a broad potential therapeutic scope. chemicalbook.comnih.gov